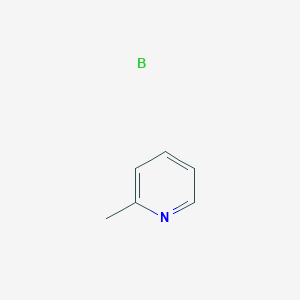

2-Picolineborane

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

InChI |

InChI=1S/C6H7N.B/c1-6-4-2-3-5-7-6;/h2-5H,1H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXLIQMGIGEHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462171 | |

| Record name | 2-Picolineborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3999-38-0 | |

| Record name | 2-Picolineborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron, trihydro(2-methylpyridine)-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Picolineborane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physical, chemical, and reactive properties of 2-Picolineborane, a versatile and safer reducing agent for organic synthesis.

Introduction

This compound (CAS RN: 3999-38-0), also known as 2-methylpyridine borane complex, is a stable and efficient Lewis acid-base adduct.[1] It has emerged as a valuable reagent in organic synthesis, particularly as a mild and selective reducing agent.[2][3] This technical guide provides a detailed overview of the physical and chemical properties of this compound, comprehensive experimental protocols for its application, and a comparative analysis of its advantages over other common reducing agents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[4] It is known for its relative stability in air and moisture compared to other borane complexes, making it a more convenient and safer reagent to handle.[1]

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 3999-38-0 | [2][4][5][6] |

| Molecular Formula | C₆H₁₀BN | [2][5] |

| Molecular Weight | 106.96 g/mol | [6] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 44-48 °C | [1][7][8] |

| Boiling Point | Not available | [4] |

| Density | 1.297 g/mL at 25 °C | [7][8] |

| Flash Point | 100 °C (212 °F) | [7] |

Solubility

This compound exhibits varying solubility in different solvents. This property is crucial for its application in a wide range of reaction conditions.

| Solvent | Solubility | References |

| Water | Slightly soluble | [7][8] |

| Cyclohexane | Slightly soluble | [7][8] |

| Methanol | Very soluble | [7][8] |

| Tetrahydrofuran (THF) | Very soluble | [7][8] |

| Diglyme | Very soluble | [7][8] |

| Benzene | Very soluble | [7][8] |

| Dichloromethane | Sparingly | [4][8] |

| Ethyl Acetate | Slightly | [4] |

Chemical Properties

The chemical behavior of this compound is dominated by its function as a hydride donor, making it an effective reducing agent.

-

Reducing Agent: It is widely used for the reductive amination of aldehydes and ketones, offering a non-toxic alternative to reagents like sodium cyanoborohydride.[9][10][11] It can also be used for the reduction of other functional groups.

-

Stability: this compound is a stable solid that can be stored for extended periods without significant decomposition.[9] It is also relatively stable in protic solvents like methanol and water, which is advantageous for certain applications.[3]

-

Reactivity: It reacts with moisture and should be handled with care.[2] It is incompatible with strong oxidizing agents and acids.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in reductive amination reactions.

Synthesis of this compound

This protocol describes a safe and scalable, open-flask synthesis of this compound from readily available starting materials.[1]

Materials:

-

2-Methylpyridine (2-picoline)

-

Sodium borohydride (NaBH₄)

-

Sodium bicarbonate (NaHCO₃), powdered

-

Tetrahydrofuran (THF)

-

Deionized water

-

Celite®

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add sodium borohydride (2.0 equivalents) and powdered sodium bicarbonate (4.0 equivalents).

-

Add 2-methylpyridine (1.0 equivalent) via syringe, followed by the addition of THF.

-

Stir the heterogeneous mixture vigorously at room temperature.

-

Slowly add deionized water (4.0 equivalents) dropwise over 15 minutes. The reaction is exothermic and will froth due to hydrogen gas evolution.

-

Continue stirring the mixture for 24 hours at room temperature.

-

Filter the reaction mixture through a pad of Celite®.

-

Wash the filter cake with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield this compound as a white solid.

-

The product can be further dried under high vacuum.

General Protocol for Reductive Amination of Aldehydes and Ketones

This compound is a highly effective reagent for the one-pot reductive amination of a wide range of aldehydes and ketones.

Materials:

-

Aldehyde or ketone (1.0 equivalent)

-

Amine (1.0-1.2 equivalents)

-

This compound (1.0-1.5 equivalents)

-

Solvent (e.g., methanol, water, or neat)

-

Acetic acid (catalytic amount, optional)

Procedure:

-

In a reaction vessel, dissolve the aldehyde or ketone and the amine in the chosen solvent. For neat reactions, mix the neat substrates.

-

Add this compound to the mixture. A catalytic amount of acetic acid can be added to facilitate imine/enamine formation.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically quenched by the addition of an aqueous acid (e.g., 1 M HCl) to destroy any excess borane complex.

-

The product is then extracted with an appropriate organic solvent.

-

The organic layer is washed, dried, and concentrated to afford the desired amine product.

Protocol for Fluorescent Labeling of Oligosaccharides

This protocol details the use of this compound for the reductive amination of oligosaccharides with a fluorescent tag, a common procedure in glycan analysis.[12][13][14]

Materials:

-

Oligosaccharide sample

-

Fluorescent amine label (e.g., 2-aminobenzamide, 2-AB)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Glacial acetic acid

Procedure:

-

Dry the oligosaccharide sample in a microcentrifuge tube.

-

Prepare a labeling solution of the fluorescent amine in a mixture of DMSO and glacial acetic acid.

-

Prepare a solution of this compound in DMSO.

-

Add the labeling solution to the dried oligosaccharide and mix thoroughly.

-

Add the this compound solution to the mixture.

-

Incubate the reaction mixture at an elevated temperature (e.g., 65 °C) for a specified time (e.g., 2-3 hours).

-

After incubation, the labeled oligosaccharides can be purified, typically by solid-phase extraction, to remove excess reagents prior to analysis by HPLC or mass spectrometry.

Visualizations

Reductive Amination Workflow

The following diagram illustrates the general workflow for a one-pot reductive amination reaction using this compound.

Caption: A schematic overview of the one-pot reductive amination process.

Advantages of this compound

This diagram highlights the key advantages of this compound compared to other common reducing agents like sodium cyanoborohydride.

Caption: Comparison of this compound and Sodium Cyanoborohydride.

Handling and Storage

Proper handling and storage of this compound are essential for maintaining its quality and ensuring laboratory safety.

-

Handling: Use in a well-ventilated area.[15] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] Avoid contact with skin and eyes.[16] Keep away from heat, sparks, and open flames.[17] Handle under an inert atmosphere for prolonged storage or sensitive reactions.[16]

-

Storage: Store in a cool, dry, and well-ventilated place.[15][17] Keep the container tightly closed to prevent moisture ingress.[15][16] Recommended storage temperature is typically 2-8 °C.[1][7][8] Store away from incompatible materials such as strong oxidizing agents and acids.[1]

Conclusion

This compound is a highly effective, stable, and safer alternative to many traditional reducing agents. Its versatility in various solvents, including protic and even neat conditions, makes it a valuable tool for a wide range of synthetic transformations, particularly reductive aminations. The detailed protocols and comparative advantages outlined in this guide are intended to facilitate its broader adoption in both academic research and industrial drug development, contributing to greener and more efficient chemical synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CAS 3999-38-0: 2-Picoline-borane | CymitQuimica [cymitquimica.com]

- 3. junsei.co.jp [junsei.co.jp]

- 4. Naarini Molbio Pharma [naarini.com]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. Cas 3999-38-0,Borane-2-picoline complex | lookchem [lookchem.com]

- 8. Borane-2-picoline complex | 3999-38-0 [amp.chemicalbook.com]

- 9. Reductive amination with 2-picoline-borane complex [sigmaaldrich.com]

- 10. Borane-2-picoline complex | 3999-38-0 [chemicalbook.com]

- 11. α-Picoline-borane, 2-Methylpyridine borane, PICB [organic-chemistry.org]

- 12. ludger.com [ludger.com]

- 13. 2-picoline-borane: a non-toxic reducing agent for oligosaccharide labeling by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2-Picoline Borane: A Technical Guide to its Mechanism of Action in Reductions

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Picoline borane (Pic-BH₃) has emerged as a highly efficient and stable reducing agent, particularly for the reductive amination of aldehydes and ketones. Its favorable safety profile, ease of handling as an air- and moisture-stable solid, and effectiveness in various solvents—including protic media like methanol and water—make it a superior alternative to more hazardous reagents such as sodium cyanoborohydride.[1][2][3] This guide provides an in-depth exploration of the core mechanism of 2-picoline borane, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its function in modern organic synthesis and drug development.

Core Mechanism of Action: Reductive Amination

The primary application of 2-picoline borane is in the one-pot reductive amination of carbonyl compounds. The overall transformation involves the reaction of an aldehyde or ketone with a primary or secondary amine to form a secondary or tertiary amine, respectively. The mechanism proceeds in two principal stages:

-

Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (an imine). In the presence of a mild acid, such as acetic acid which is often used as an additive, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[3][4]

-

Hydride Transfer: 2-Picoline borane then acts as the reducing agent, delivering a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[4] This reduction step is typically the irreversible and rate-determining step, resulting in the formation of the final amine product. The Lewis basicity of the 2-picoline ligand moderates the reactivity of the borane, contributing to its stability and selectivity.

The reaction is efficient across a range of solvents, including methanol, water, and even under solvent-free conditions.[2][3]

Quantitative Data Summary

2-Picoline borane demonstrates high efficacy for the reductive amination of a wide variety of aldehydes and ketones with various amines. The following tables summarize representative quantitative data from the literature.

Table 1: Reductive Amination of Aldehydes and Ketones with Aniline in Methanol (Data adapted from Sato S, et al., Tetrahedron, 2004)[3]

| Entry | Carbonyl Compound | Amine | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Aniline | 0.5 | 98 |

| 2 | 4-Methoxybenzaldehyde | Aniline | 0.5 | 99 |

| 3 | 4-Nitrobenzaldehyde | Aniline | 0.5 | 99 |

| 4 | Cyclohexanone | Aniline | 2 | 98 |

| 5 | Acetophenone | Aniline | 2 | 97 |

| 6 | 2-Hexanone | Aniline | 3 | 92 |

Table 2: Substrate Scope for Amine-Borane Synthesis from Amines and NaBH₄ (Data adapted from Kulkarni, A. S.; Ramachandran, P. V., Org. Synth. 2017)[5][6]

This reaction demonstrates the synthesis of various amine-borane adducts, showcasing functional group tolerance. 2-Picoline borane is one such product.

| Entry | Amine | Product | Yield (%) |

| 1 | Triethylamine | Triethylamine-borane | 90 |

| 2 | N-Methylaniline | N-Methylaniline-borane | 88 |

| 3 | 2-Methylpyridine (2-Picoline) | 2-Picoline-borane | 91 |

| 4 | Morpholine | Morpholine-borane | 92 |

| 5 | Allylamine | Allylamine-borane | 85 |

| 6 | Propargylamine | Propargylamine-borane | 87 |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the synthesis of 2-picoline borane and its use in a typical reductive amination.

Protocol 1: Synthesis of 2-Picoline Borane

This procedure is adapted from a robust, water-promoted, open-flask synthesis.[6][7]

Reagents & Equipment:

-

500 mL round-bottomed flask with a magnetic stir bar

-

Sodium borohydride (NaBH₄)

-

Powdered sodium bicarbonate (NaHCO₃)

-

2-Methylpyridine (2-Picoline)

-

Tetrahydrofuran (THF)

-

Water

-

Celite

Procedure:

-

To the 500 mL round-bottomed flask, add sodium borohydride (4.54 g, 120 mmol, 2 equiv) and powdered sodium bicarbonate (20.16 g, 240 mmol, 4 equiv).

-

Add 2-methylpyridine (5.93 mL, 60 mmol, 1 equiv) via syringe, followed by 100 mL of THF.

-

Stir the heterogeneous mixture vigorously at room temperature.

-

Add water (4.3 mL, 240 mmol, 4 equiv) dropwise via syringe over 15 minutes. Caution: Hydrogen gas evolves; perform in a well-ventilated fume hood.[5]

-

After the addition is complete, wash the sides of the flask with an additional 20 mL of THF.

-

Stir the mixture vigorously for 24 hours at room temperature.

-

Filter the reaction mixture under vacuum through a pad of Celite.

-

Wash the filter cake with THF (3 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by distillation or recrystallization if necessary. The purity is typically high (>98%).[6][7]

Protocol 2: General One-Pot Reductive Amination

This protocol is a general method for the reductive amination of an aldehyde or ketone.[3]

Reagents & Equipment:

-

Round-bottomed flask with a magnetic stir bar

-

Aldehyde or ketone (1.0 mmol)

-

Amine (1.2 mmol)

-

2-Picoline borane (1.5 mmol)

-

Methanol (5 mL)

-

Acetic acid (AcOH, 1-2 drops, optional but recommended)

Procedure:

-

Dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.2 mmol) in methanol (5 mL) in the flask.

-

Add a catalytic amount of acetic acid (1-2 drops).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add 2-picoline borane (1.5 mmol) portion-wise to the solution.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 0.5-3 hours).

-

Upon completion, quench the reaction by adding 1M HCl (5 mL).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Applications in Drug Development and Research

The stability, selectivity, and low toxicity of 2-picoline borane make it an invaluable tool in fields where biocompatibility and precision are paramount.

-

Pharmaceutical Synthesis: It is used for the direct reductive alkylation of hydrazine derivatives to synthesize active pharmaceutical ingredients (APIs).[3] Its reliability under mild conditions is ideal for complex, late-stage functionalizations in drug synthesis.

-

Bioconjugation and Labeling: 2-Picoline borane is a preferred reagent for labeling oligosaccharides and glycans with fluorescent tags for analysis.[1][8] This is critical in proteomics and glycomics for studying disease biomarkers.

-

Enzyme Stabilization: It serves as a milder alternative to sodium borohydride for the reduction step in multipoint covalent immobilization of enzymes, helping to preserve the catalytic activity of sensitive proteins.[9]

References

- 1. 2-picoline-borane: a non-toxic reducing agent for oligosaccharide labeling by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 用2-甲基吡啶-甲硼烷复合物进行还原胺化反应 [sigmaaldrich.com]

- 3. α-Picoline-borane, 2-Methylpyridine borane, PICB [organic-chemistry.org]

- 4. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

2-Picolineborane Complex: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of 2-Picolineborane complex, a versatile and stable reducing agent in modern organic chemistry and drug development.

The this compound complex, a Lewis acid-base adduct of borane and 2-methylpyridine, has emerged as a important reagent in organic synthesis, offering a stable, versatile, and safer alternative to traditional borane carriers and other reducing agents. Its efficacy in a range of chemical transformations, most notably reductive amination, has positioned it as a valuable tool for researchers, scientists, and professionals in the field of drug development. This guide provides a detailed overview of the this compound complex, including its core properties, synthesis, and key applications, with a focus on experimental protocols and comparative data.

Core Properties and Advantages

This compound is a white solid that is significantly more stable and easier to handle than many other borane complexes, such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BH3-DMS).[1] Its stability to air and moisture allows for its storage for extended periods without significant decomposition.[2][3] This characteristic, coupled with its lower toxicity compared to reagents like sodium cyanoborohydride, makes it an attractive choice in both academic and industrial settings.[4]

Physicochemical Properties

A summary of the key physicochemical properties of the this compound complex is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 3999-38-0 | [5] |

| Molecular Formula | C6H10BN | [5] |

| Molecular Weight | 106.96 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 48 °C | [1] |

| Stability | Stable solid, can be stored for long periods without detectable decomposition. | [2][3] |

| Solubility | Soluble in methanol, THF, diglyme, and benzene; slightly soluble in water and cyclohexane. | [5] |

Comparative Stability of Reducing Agents

The enhanced stability of this compound is a key advantage over other common reducing agents. Table 2 provides a qualitative comparison of its stability.

| Reducing Agent | Stability Characteristics |

| This compound | A stable solid that can be stored for long periods without detectable decomposition.[2][3] |

| Pyridine Borane | Has a shelf life of only six months and decomposes above 54 °C.[6] |

| Borane-THF (BH3-THF) | Thermally unstable and must be kept at temperatures below 54 °C to avoid decomposition.[7] |

| Sodium Cyanoborohydride | Stable solid, but highly toxic and releases hydrogen cyanide upon hydrolysis.[4] |

| Sodium Borohydride | A stable solid, but less selective than this compound in reductive aminations. |

Synthesis of this compound Complex

A reliable and straightforward procedure for the synthesis of this compound has been reported in Organic Syntheses. This method involves the reaction of 2-methylpyridine with sodium borohydride and sodium bicarbonate in tetrahydrofuran (THF).

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Methylpyridine

-

Sodium borohydride (NaBH4)

-

Sodium bicarbonate (NaHCO3), powdered

-

Tetrahydrofuran (THF)

-

Water

-

Celite

-

Round-bottomed flask

-

Magnetic stirrer

-

Syringe

-

Sintered glass filter

Procedure:

-

To a 500 mL round-bottomed flask equipped with a magnetic stir bar, add sodium borohydride (4.54 g, 120 mmol, 2 equiv) and powdered sodium bicarbonate (20.16 g, 240 mmol, 4 equiv).

-

Add 2-methylpyridine (5.93 mL, 60 mmol, 1 equiv) to the flask via a syringe, followed by the addition of tetrahydrofuran (100 mL).

-

Stir the heterogeneous mixture vigorously at room temperature.

-

Add water (4.3 mL, 240 mmol, 4 equiv) dropwise via a syringe over a period of 15 minutes. The reaction is exothermic, and a room temperature water bath can be used for cooling. The addition of water will cause frothing due to the evolution of hydrogen gas.

-

Stir the mixture vigorously for 24 hours at room temperature.

-

Filter the reaction mixture through a bed of Celite (1-inch thick) over a sintered glass filter.

-

Wash the filter cake with tetrahydrofuran (3 x 20 mL) to extract the product.

-

Combine the THF extracts and concentrate to dryness using a rotary evaporator.

-

Dry the resulting white solid under high vacuum for 12 hours to obtain this compound.

Key Applications in Research and Drug Development

This compound complex is a versatile reagent with a broad range of applications, primarily centered around its reducing capabilities.

Reductive Amination of Aldehydes and Ketones

One of the most significant applications of this compound is in the one-pot reductive amination of aldehydes and ketones. This reaction is a cornerstone of amine synthesis, a critical transformation in the preparation of many pharmaceutical compounds.[2][8] The reaction proceeds efficiently in various solvents, including methanol, water, and even under solvent-free conditions.[2][9]

Materials:

-

Ketone (e.g., cyclohexanone)

-

Amine (e.g., aniline)

-

This compound complex

-

Methanol (MeOH)

-

Acetic acid (AcOH) (optional)

-

Stirring vessel

Procedure:

-

To a solution of the ketone (1.0 equiv) and the amine (1.0 equiv) in methanol, add the this compound complex (1.0-1.2 equiv).

-

If the reaction is slow, a small amount of acetic acid can be added to catalyze the formation of the iminium ion intermediate.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction by the slow addition of water or dilute acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Labeling of Oligosaccharides for Glycan Analysis

In the field of glycobiology and biopharmaceutical analysis, this compound has been successfully employed as a non-toxic alternative to sodium cyanoborohydride for the reductive amination-based labeling of oligosaccharides.[4] This is a crucial step in the analytical workflow for characterizing the glycosylation of therapeutic proteins.

Materials:

-

Released N-glycans

-

Fluorescent labeling agent with a primary amine group (e.g., 2-aminobenzamide, 2-AB)

-

This compound complex

-

Dimethyl sulfoxide (DMSO)

-

Glacial acetic acid

Procedure:

-

Prepare a labeling solution by dissolving the fluorescent label (e.g., 2-AB) in a mixture of DMSO and glacial acetic acid.

-

Prepare a reducing agent solution by dissolving the this compound complex in DMSO.

-

Mix the released N-glycan sample with the labeling solution and the reducing agent solution.

-

Incubate the reaction mixture at 65 °C for 2 hours.

-

After incubation, cool the reaction mixture to room temperature.

-

The labeled glycans can then be purified and analyzed by techniques such as HILIC-HPLC with fluorescence detection.

Quantitative Data and Performance Comparison

The efficacy of this compound has been demonstrated in various studies, with quantitative data highlighting its performance compared to other reagents.

Comparison of Labeling Efficacy for Oligosaccharides

A study comparing this compound with sodium cyanoborohydride for the labeling of dextran oligosaccharides and plasma N-glycans found similar labeling efficacies for both reducing agents. This demonstrates that this compound is an equally effective, yet non-toxic, alternative.

Performance in Enzyme Immobilization

In the context of enzyme immobilization, this compound has been investigated as an alternative to sodium borohydride for the reduction of Schiff bases formed between the enzyme and an aldehyde-activated support. The expressed activity and thermal stability of the immobilized enzymes were compared.

| Enzyme | Reducing Agent | Expressed Activity (%) | Thermal Stability |

| Penicillin G acylase (PGA) | Sodium Borohydride | ~100 | Higher |

| 2-Picoline Borane | ~100 | Lower | |

| D-amino acid oxidase (DAAO) | Sodium Borohydride | ~83 | Higher |

| 2-Picoline Borane | ~100 | Lower | |

| Alcohol dehydrogenase (ADH2) | Sodium Borohydride | ~100 | Similar |

| 2-Picoline Borane | ~150 | Similar |

Data adapted from a study on enzyme immobilization. The expressed activity is shown as a percentage relative to the activity of the immobilized enzyme before the reduction step.

Experimental Workflows and Signaling Pathways

To visualize the practical application of this compound in a research setting, the following section provides a diagrammatic representation of a typical experimental workflow.

Workflow for N-Glycan Analysis of Therapeutic Proteins

The following diagram illustrates the key steps in the analysis of N-linked glycans from a therapeutic protein, where this compound is used in the labeling step.

References

- 1. nbinno.com [nbinno.com]

- 2. 用2-甲基吡啶-甲硼烷复合物进行还原胺化反应 [sigmaaldrich.cn]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-picoline-borane: a non-toxic reducing agent for oligosaccharide labeling by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 3999-38-0: 2-Picoline-borane | CymitQuimica [cymitquimica.com]

- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Reductive amination with 2-picoline-borane complex [sigmaaldrich.com]

- 9. sciencemadness.org [sciencemadness.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Picolineborane

Introduction

2-Picolineborane, also known as 2-methylpyridine borane complex (Pic-BH₃), is a versatile and stable organoboron compound. It serves as a valuable reducing agent in organic synthesis, finding significant application in reductive aminations of aldehydes and ketones.[1][2] Its stability under ambient conditions, even in the presence of air and moisture, makes it a safer and more manageable alternative to other borane carriers like borane-tetrahydrofuran or borane-dimethyl sulfide, which can be pyrophoric and toxic.[3][4] This stability, coupled with its effectiveness in various solvents including methanol and water, has led to its widespread use in academic research and industrial applications, particularly in the synthesis of amines, nitrogen-containing compounds, and for protein modification.[1][4][5] This guide provides a detailed overview of a common and practical synthesis method for this compound, along with its comprehensive characterization.

Synthesis of this compound

A prevalent and advantageous method for synthesizing this compound is a water-promoted, open-flask procedure.[3][6] This approach avoids the use of pyrophoric and toxic borane-Lewis base adducts by utilizing sodium borohydride as the boron source.[3] The reaction proceeds via an in-situ generation of alkylammonium salts from the amine (2-picoline) and a mild acid (carbonic acid, formed from sodium bicarbonate and water), which then undergoes metathesis with sodium borohydride.[3]

Reaction Scheme

The overall reaction for the synthesis of this compound can be summarized as follows:

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocols

Synthesis of 2-Methylpyridine-borane

This protocol is adapted from a procedure published in Organic Syntheses.[3][6]

Materials and Equipment:

-

500 mL round-bottomed flask

-

Teflon-coated magnetic stir bar

-

Powder funnel

-

Syringes

-

Sintered glass filter (coarse porosity)

-

Rotary evaporator

-

High-vacuum line

-

2-Methylpyridine (2-picoline), distilled

-

Sodium borohydride (NaBH₄), powder

-

Sodium bicarbonate (NaHCO₃), finely powdered

-

Tetrahydrofuran (THF)

-

Deionized water

-

Celite

Procedure:

-

Reaction Setup: To an air-dried 500 mL round-bottomed flask equipped with a magnetic stir bar, add sodium borohydride (4.54 g, 120 mmol, 2 equiv) and finely powdered sodium bicarbonate (20.16 g, 240 mmol, 4 equiv) through a powder funnel in the open air.[3]

-

Addition of Reagents: Charge the flask with 2-methylpyridine (5.93 mL, 60 mmol, 1 equiv) via a syringe, followed by the addition of 100 mL of tetrahydrofuran.[3]

-

Initiation of Reaction: Stir the heterogeneous mixture vigorously at room temperature. Add deionized water (4.3 mL, 240 mmol, 4 equiv) dropwise via a syringe over a 15-minute period.[3] Note that this addition is exothermic and causes frothing due to the evolution of hydrogen and carbon dioxide gas; ensure the reaction is conducted in a well-ventilated fume hood.[3]

-

Reaction Progress: After the water addition is complete, use an additional 20 mL of THF to wash any solids from the sides of the flask into the reaction mixture. Allow the mixture to stir vigorously for 24 hours at room temperature.[3] The reaction progress can be monitored by TLC (100% EtOAc, starting material Rf = 0.5, product Rf = 0.85) and ¹¹B NMR spectroscopy.[3]

-

Workup and Isolation: Filter the reaction mixture under vacuum through a 1-inch-thick bed of Celite in a coarse porosity sintered glass filter.[3]

-

Extraction: Dislodge any solid residue in the reaction flask with a spatula and use additional THF (3 x 20 mL) to transfer the residue to the filter. Wash the filter cake with more THF (3 x 20 mL) to extract the product completely.[3]

-

Purification: Combine all the THF extracts in a 500 mL round-bottomed flask and concentrate to dryness using a rotary evaporator (35 °C bath temperature, 40 mmHg).[3]

-

Final Product: Dry the resulting white solid under high vacuum (1 mmHg) for 12 hours to yield this compound (Expected yield: ~93%).[3][6]

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including physical property measurements and spectroscopic analysis.

Data Presentation

The quantitative data for this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀BN | [4] |

| Molecular Weight | 106.96 g/mol | [7] |

| Appearance | White to off-white solid/powder | [3][7] |

| Melting Point | 44-46 °C | [3] |

| Solubility | Moderately soluble in polar solvents (alcohols, ethers); less soluble in non-polar solvents. | [4] |

| Stability | Stable solid that can be stored for long periods without detectable decomposition.[1] Samples have been stored for over a year without significant decomposition.[3] | [1][3] |

| Storage | Recommended storage at 2-8 °C in a tightly closed container in a dry, well-ventilated location.[3] | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Data | Reference(s) |

| ¹H NMR | CDCl₃, 600 MHz | δ (ppm): 8.74 (d, J = 5.9 Hz, 1H), 7.81 (t, J = 7.7 Hz, 1H), 7.37 (d, J = 7.8 Hz, 1H), 7.29 (t, J = 6.7 Hz, 1H), 2.75 (s, 3H), 2.23-2.27 (br q, BH₃) | [3] |

| ¹³C NMR | CDCl₃, 150 MHz | δ (ppm): 158.0, 148.9, 139.6, 126.9, 122.6, 22.7 | [3] |

| ¹¹B NMR | CDCl₃, 193 MHz | δ (ppm): -13.85 (q, J = 97.9 Hz) | [3] |

| IR (ATR, thin film) | - | ν (cm⁻¹): 3081, 2987, 2370, 2304, 2260, 1617, 1480, 1459, 1183, 1152, 938, 764 | [3] |

| HRMS (ESI+) | - | m/z calc'd for C₆H₇BN [M - H]⁺: 106.0823, found: 106.0826 | [3] |

Characterization Workflow

Caption: Workflow for the characterization of this compound.

This compound is an important and highly useful reagent in modern organic synthesis. The water-promoted, open-flask synthesis method provides a safe, scalable, and efficient route to this compound, avoiding hazardous reagents.[3][8] The detailed characterization data confirms the structure and high purity of the product obtained through this method. This guide provides researchers, scientists, and drug development professionals with the essential technical information for the reliable synthesis and characterization of this compound for its various applications.

References

- 1. Reductive amination with 2-picoline-borane complex [sigmaaldrich.com]

- 2. α-Picoline-borane, 2-Methylpyridine borane, PICB [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CAS 3999-38-0: 2-Picoline-borane | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. orgsyn.org [orgsyn.org]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

Stability of 2-Picoline Borane in Protic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Picoline borane (2-MePy·BH₃) is a versatile and widely utilized reducing agent in organic synthesis, valued for its stability and effectiveness in various transformations, including reductive amination. This technical guide provides a comprehensive overview of the stability of 2-picoline borane in protic solvents, a critical consideration for its application in pharmaceutical and chemical development. While direct quantitative kinetic data for its decomposition in common protic solvents remains limited in publicly accessible literature, this document synthesizes the available qualitative information, outlines established experimental protocols for stability assessment, and discusses the general factors influencing the stability of amine-borane adducts.

Introduction to 2-Picoline Borane

2-Picoline borane is a Lewis acid-base adduct formed between 2-methylpyridine (α-picoline) and borane. It is a white, crystalline solid at room temperature with a melting point of 44-46 °C.[1][2] Its ease of handling, non-pyrophoric nature, and high reactivity make it a favorable alternative to other reducing agents.[3][4][5][6][7][8] Notably, its stability in the presence of air and moisture allows for open-flask reactions.[2] Samples of 2-picoline borane have been stored for over a year without significant decomposition, as confirmed by ¹¹B NMR spectroscopy.[1][2]

Qualitative Stability in Protic Solvents

2-Picoline borane is recognized for its notable stability in protic solvents such as water, methanol, and ethanol, which is a key advantage in its synthetic applications.[4][5][6][7][8] This stability allows for reductive amination reactions to be conducted directly in these solvents, which are often necessary for the formation of the intermediate iminium ion.

Quantitative Stability Data

A thorough review of the available scientific literature did not yield specific quantitative data such as half-lives or decomposition rate constants for 2-picoline borane in various protic solvents (water, methanol, ethanol) under different pH and temperature conditions. The existing research primarily focuses on its synthetic utility, where its stability is a prerequisite but not the subject of quantitative kinetic investigation.

For comparison, a related compound, 5-ethyl-2-methylpyridine borane, has been shown to be stable in methanol for several days.[9] This suggests that pyridine-borane adducts with alkyl substitutions on the pyridine ring exhibit considerable stability in protic environments.

Experimental Protocols for Stability Assessment

The stability of amine-borane complexes like 2-picoline borane in protic solvents can be quantitatively assessed using several established analytical techniques. The primary methods involve monitoring the disappearance of the parent compound or the appearance of degradation products over time.

¹¹B NMR Spectroscopy

Principle: ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the stability of borane adducts. The chemical shift of the boron atom is sensitive to its chemical environment. The intact 2-picoline borane complex exhibits a characteristic quartet in the ¹¹B NMR spectrum at approximately -13.85 ppm in CDCl₃.[1][2] Decomposition would lead to the appearance of new signals corresponding to degradation products, such as boric acid (a broad singlet at around +20 ppm in aqueous solutions).

Detailed Methodology for a Kinetic Study:

-

Sample Preparation:

-

Prepare a stock solution of 2-picoline borane of known concentration in the desired protic solvent (e.g., methanol, water, ethanol). For NMR analysis, deuterated solvents (e.g., methanol-d₄, D₂O) are required.

-

If pH effects are to be studied, prepare buffer solutions in the chosen solvent.

-

Transfer a precise volume of the stock solution into an NMR tube. An internal standard with a known concentration and a distinct NMR signal can be added for accurate quantification.

-

-

NMR Data Acquisition:

-

Acquire an initial ¹¹B NMR spectrum (t=0) immediately after sample preparation.

-

The NMR probe should be pre-heated or cooled to the desired experimental temperature.

-

Acquire subsequent ¹¹B NMR spectra at regular time intervals. The frequency of data acquisition will depend on the expected rate of decomposition.

-

Ensure that the relaxation delay between scans is sufficient for quantitative analysis (typically 5 times the longest T₁ relaxation time of the nuclei of interest).

-

-

Data Analysis:

-

Integrate the signal corresponding to 2-picoline borane and any emerging degradation product signals in each spectrum.

-

Normalize the integrals against the internal standard to account for any variations in instrument performance.

-

Plot the concentration of 2-picoline borane as a function of time.

-

Determine the order of the decomposition reaction and calculate the rate constant (k) and half-life (t₁/₂) from the kinetic data.

-

Gasometry (Hydrogen Evolution)

Principle: The decomposition of amine-borane adducts in protic solvents (solvolysis) often results in the evolution of hydrogen gas. By measuring the volume of hydrogen produced over time, the rate of decomposition can be determined.

Detailed Methodology for a Kinetic Study:

-

Experimental Setup:

-

Assemble a gasometric apparatus consisting of a reaction flask connected to a gas burette. The reaction flask should be thermostated to maintain a constant temperature.

-

The gas burette is used to measure the volume of gas evolved.

-

-

Procedure:

-

Add a known amount of the protic solvent to the reaction flask and allow it to equilibrate to the desired temperature.

-

Introduce a precisely weighed amount of 2-picoline borane into the reaction flask and immediately start monitoring the volume of hydrogen gas evolved.

-

Record the volume of gas at regular time intervals until the reaction is complete or has proceeded to a sufficient extent.

-

-

Data Analysis:

-

Convert the volume of hydrogen evolved to moles using the ideal gas law, correcting for temperature and pressure.

-

Relate the moles of hydrogen evolved to the moles of 2-picoline borane decomposed based on the reaction stoichiometry.

-

Plot the concentration of remaining 2-picoline borane versus time.

-

Determine the reaction order, rate constant, and half-life.

-

Potential Degradation Pathways

The degradation of 2-picoline borane in protic solvents is expected to proceed via solvolysis, specifically hydrolysis in water or alcoholysis in alcohols. This process involves the cleavage of the B-H bonds and ultimately the B-N bond.

General Hydrolysis Pathway: The hydrolysis of amine-boranes generally leads to the formation of boric acid, the corresponding amine, and hydrogen gas. The reaction can be represented by the following general equation:

R₃N·BH₃ + 3H₂O → R₃N + B(OH)₃ + 3H₂

Visualizing the Degradation Process:

Caption: General degradation pathway of 2-picoline borane in a protic solvent.

Synthesis of 2-Picoline Borane

A common and efficient method for the synthesis of 2-picoline borane involves the reaction of sodium borohydride with 2-methylpyridine in the presence of sodium bicarbonate and a small amount of water in tetrahydrofuran (THF).[1][2]

Experimental Workflow:

Caption: A typical experimental workflow for the synthesis of 2-picoline borane.

Conclusion

2-Picoline borane is a valuable reducing agent with commendable stability in protic solvents, a property that enhances its utility in organic synthesis. While specific quantitative kinetic data on its degradation is not extensively documented in the literature, established analytical methods such as ¹¹B NMR spectroscopy and gasometry provide robust frameworks for conducting such stability studies. Further research in this area would be beneficial to the scientific community, providing a more complete understanding of the reaction kinetics and degradation pathways, thereby enabling more precise control and optimization of processes involving this important reagent in research and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. CAS 3999-38-0: 2-Picoline-borane | CymitQuimica [cymitquimica.com]

- 4. orgsyn.org [orgsyn.org]

- 5. α-Picoline-borane, 2-Methylpyridine borane, PICB [organic-chemistry.org]

- 6. Reductive amination with 2-picoline-borane complex [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. US8106200B2 - Pyridine borane complexes - Google Patents [patents.google.com]

In-Depth Technical Guide: Handling and Storage of Solid 2-Picolineborane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of solid 2-Picolineborane (CAS 3999-38-0). Adherence to these guidelines is critical to ensure personnel safety, maintain the integrity of the compound, and achieve reliable experimental outcomes.

Compound Identification and Properties

This compound is a versatile and stable amine-borane complex widely utilized as a reducing agent in organic synthesis, particularly in reductive aminations. It serves as a less toxic and more stable alternative to other reducing agents like sodium cyanoborohydride.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₆H₁₀BN | |

| Molecular Weight | 106.96 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 44-48 °C (111-118 °F) | |

| Density | 1.297 g/mL at 25 °C | |

| Flash Point | 100 °C (212 °F) | |

| Solubility | Very soluble: Methanol, THF, diglyme, benzene. Slightly soluble: Water, cyclohexane. Sparingly soluble: Dichloromethane, Ethyl Acetate. | N/A |

| Stability | Stable under recommended storage conditions. Samples have been stored for over a year in air without significant decomposition. Moisture-sensitive. | N/A |

Safety and Hazard Information

Solid this compound is a hazardous chemical that requires careful handling to mitigate risks. The primary hazards are its flammability, toxicity, and reactivity with water.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Solids | 1 | H228: Flammable solid |

| Substances and mixtures which in contact with water emit flammable gases | 2 | H261: In contact with water releases flammable gas |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

NFPA 704 Hazard Diamond

The NFPA 704 diamond for this compound provides a quick visual representation of the hazards associated with the compound.

-

Health (Blue): 2 - Can cause temporary incapacitation or residual injury.

-

Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur.

-

Instability (Yellow): 2 - Readily undergoes violent chemical change at elevated temperatures and pressures.

-

Special (White): W - Reacts with water in a dangerous manner.

Handling Protocols

Due to its air and moisture sensitivity, solid this compound should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| PPE | Specification |

| Eye Protection | Tightly fitting safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. |

| Skin and Body Protection | Flame-retardant lab coat and closed-toe shoes. |

| Respiratory Protection | For operations outside of a ventilated enclosure or if dust is generated, a full-face respirator with appropriate cartridges should be used. |

Experimental Protocol: Weighing and Dispensing in a Glovebox

This protocol outlines the procedure for safely weighing and dispensing solid this compound in an inert atmosphere glovebox.

-

Preparation:

-

Ensure the glovebox has a dry, inert atmosphere (low ppm O₂ and H₂O).

-

Gather all necessary equipment: a clean, dry reaction flask with a stopper, a spatula, a weighing boat, and the container of this compound.

-

Transfer all items into the glovebox antechamber and perform at least three evacuate-refill cycles before moving them into the main chamber.

-

-

Weighing:

-

Inside the glovebox, carefully open the this compound container.

-

Using a clean, dry spatula, transfer the desired amount of the solid to the weighing boat on a tared balance.

-

Record the weight.

-

-

Transfer to Reaction Vessel:

-

Carefully transfer the weighed solid from the weighing boat into the reaction flask.

-

Securely stopper the reaction flask.

-

-

Cleanup and Storage:

-

Securely close the main container of this compound.

-

Clean any spills within the glovebox using appropriate procedures.

-

Remove the stoppered reaction flask from the glovebox via the antechamber, performing the evacuate-refill cycles.

-

Experimental Workflow: Reductive Amination (General Procedure)

This compound is an effective reagent for the one-pot reductive amination of aldehydes and ketones.

Caption: General workflow for a one-pot reductive amination using this compound.

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and prevent hazardous situations.

Storage Conditions

-

Temperature: Store in a cool, dry, well-ventilated place. Recommended storage temperature is 2-8 °C.

-

Atmosphere: Store under an inert gas (e.g., argon or nitrogen).

-

Container: Keep the container tightly closed.

-

Incompatibilities: Store away from incompatible materials such as water, acids, and strong oxidizing agents.

Logical Decision Tree for Storage

Caption: Decision tree for the appropriate storage of solid this compound.

Chemical Compatibility and Reactivity

Understanding the chemical incompatibilities of this compound is essential to prevent hazardous reactions.

Incompatible Materials

-

Water: Reacts violently with water, releasing flammable gases (hydrogen). Do not use water to extinguish fires involving this compound.

-

Acids: Reacts with acids, potentially forming dihydrogen and other gases.

-

Strong Oxidizing Agents: Incompatible with strong oxidizing agents.

-

Alcohols: May react with alcohols. Segregate from alcohols.

Chemical Incompatibility Chart

Caption: Chemical incompatibility chart for this compound.

Spill and Waste Management

Spill Response

-

Evacuate personnel from the spill area.

-

Wear appropriate PPE, including respiratory protection.

-

Prevent the spill from coming into contact with water or moisture.

-

Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite).

-

Carefully sweep up the absorbed material and place it in a sealed container for disposal.

-

Do not use water to clean up spills.

Waste Disposal

-

Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of this compound in waste streams containing acids or oxidants.

This technical guide is intended to provide comprehensive information for the safe handling and storage of solid this compound. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before working with this compound.

2-Picolineborane solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Picoline Borane in Organic Solvents

Introduction

2-Picoline borane (CAS No. 3999-38-0), also known as 2-methylpyridine borane, is a versatile and stable amine borane complex.[1][2][3] It serves as an effective and mild reducing agent in organic synthesis, offering a safer and less toxic alternative to reagents like sodium cyanoborohydride.[3] Its stability in air and moisture, coupled with its solubility in a range of organic solvents, makes it an attractive choice for various chemical transformations, most notably one-pot reductive aminations of aldehydes and ketones.[4][5] This guide provides a comprehensive overview of the solubility of 2-picoline borane, details relevant experimental protocols, and visualizes key processes for researchers, scientists, and professionals in drug development.

Solubility Profile of 2-Picoline Borane

The solubility of 2-picoline borane is a critical factor in its application as a reagent. While precise quantitative data (g/100mL) is not widely published in the provided search results, a qualitative understanding of its solubility in common organic solvents has been established. The compound generally shows good solubility in polar and ethereal solvents, and limited solubility in non-polar hydrocarbons and water.

Data Presentation: Qualitative Solubility

The following table summarizes the known solubility characteristics of 2-picoline borane in various solvents.

| Solvent | Solubility Description | Reference |

| Methanol | Very Soluble | [1][2][6][7][8] |

| Tetrahydrofuran (THF) | Very Soluble | [1][2][6][7][8] |

| Diglyme | Very Soluble | [1][2][6][7][8] |

| Benzene | Very Soluble | [1][2][6][7][8] |

| Dichloromethane (DCM) | Sparingly Soluble | [1][9] |

| Ethyl Acetate | Slightly Soluble | [1][9] |

| Cyclohexane | Slightly Soluble | [1][2][6][7][8] |

| Water | Slightly Soluble | [1][2][6][7][8] |

Experimental Protocols

Detailed experimental procedures for determining the solubility of 2-picoline borane are not explicitly available in the provided search results. However, a standard protocol for its synthesis is well-documented and provides insight into its handling and purification, which involves its solubility characteristics.

Protocol: Synthesis of 2-Picoline Borane

A water-promoted, open-flask synthesis method has been developed, highlighting the reagent's stability and ease of preparation.[10][11] This procedure avoids the use of pyrophoric and toxic reagents like borane-tetrahydrofuran or borane-dimethyl sulfide complexes.[3]

Reactants and Equipment:

-

Round-bottomed flask with a magnetic stir bar

-

2-Methylpyridine (1 equiv)

-

Sodium borohydride (2 equiv)

-

Powdered sodium bicarbonate (4 equiv)

-

Tetrahydrofuran (THF)

-

Water (4 equiv)

Procedure:

-

A 500 mL round-bottomed flask is charged with sodium borohydride (4.54 g, 120 mmol) and powdered sodium bicarbonate (20.16 g, 240 mmol).[11]

-

2-Methylpyridine (5.93 mL, 60 mmol) is added, followed by tetrahydrofuran (100 mL).[11]

-

The heterogeneous mixture is stirred vigorously at room temperature.

-

Water (4.3 mL, 240 mmol) is added dropwise over 15 minutes. Caution is advised as the addition of water can cause frothing due to hydrogen gas evolution.[10]

-

The reaction is stirred for 24 hours to ensure completion.[3]

-

The reaction mixture is filtered through a coarse glass filter to remove solid byproducts.

-

The filter cake is washed with additional THF (3 x 20 mL) to extract the remaining product.[10]

-

The combined THF extracts are concentrated to dryness by rotary evaporation.

-

The resulting product is dried under high vacuum for 12 hours to yield 2-picoline borane as a white solid.[10]

Caption: Experimental workflow for the synthesis of 2-picoline borane.

Key Application: Reductive Amination

2-Picoline borane is highly effective for the one-pot reductive amination of aldehydes and ketones. This reaction is a cornerstone of organic synthesis, particularly in drug discovery for the formation of C-N bonds. The process involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ by 2-picoline borane. The reaction can be performed in various solvents, including methanol and water, or even under solvent-free conditions.[12][13][14][15]

Caption: Logical workflow for reductive amination using 2-picoline borane.

Conclusion

2-Picoline borane is a valuable synthetic tool, distinguished by its stability, safety profile, and effectiveness as a reducing agent. Its solubility in common organic solvents like methanol and THF facilitates its use in a wide array of reactions, particularly reductive aminations. While detailed quantitative solubility data remains an area for further investigation, the established qualitative profile provides a strong foundation for its application in research and development. The straightforward and safer synthesis protocol further enhances its appeal as a practical and efficient reagent in modern organic chemistry.

References

- 1. Borane-2-picoline complex CAS#: 3999-38-0 [m.chemicalbook.com]

- 2. Cas 3999-38-0,Borane-2-picoline complex | lookchem [lookchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. andersondevelopment.com [andersondevelopment.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. BORANE - 2-PICOLINE COMPLEX [chembk.com]

- 9. Naarini Molbio Pharma [naarini.com]

- 10. orgsyn.org [orgsyn.org]

- 11. orgsyn.org [orgsyn.org]

- 12. Reductive amination with 2-picoline-borane complex [sigmaaldrich.com]

- 13. Reductive amination with 2-picoline-borane complex [sigmaaldrich.com]

- 14. α-Picoline-borane, 2-Methylpyridine borane, PICB [organic-chemistry.org]

- 15. Reductive amination with 2-picoline-borane complex [sigmaaldrich.com]

The Architect's Toolkit: A Guide to Lewis Acid-Base Adducts in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the quest for precise control over chemical reactions is paramount. Among the most powerful tools available to the modern chemist are Lewis acid-base adducts. These transient or stable complexes, formed by the association of an electron-pair acceptor (Lewis acid) and an electron-pair donor (Lewis base), serve as critical intermediates and catalysts that can dramatically influence reaction rates, regioselectivity, and stereoselectivity. This technical guide provides an in-depth exploration of the core principles of Lewis acid-base adducts and their diverse applications in contemporary organic synthesis, with a focus on quantitative data, detailed experimental protocols, and clear visualizations of reaction pathways.

The Fundamentals of Lewis Acid-Base Adducts

At its core, a Lewis acid-base adduct is formed through the donation of a pair of electrons from a Lewis base to a Lewis acid, resulting in the formation of a dative covalent bond.[1] This interaction can be represented as:

A (Lewis Acid) + :B (Lewis Base) ⇌ A-B (Lewis Adduct)

The formation of this adduct alters the electronic properties of both the Lewis acid and the Lewis base, thereby modulating their reactivity. For instance, coordination of a Lewis acid to a carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the formation of an adduct can enhance the nucleophilicity of a species.[2]

A diverse array of molecules can function as Lewis acids and bases in organic synthesis.

Common Lewis Acids:

-

Metal Halides: AlCl₃, BF₃, TiCl₄, SnCl₄

-

Organometallic Reagents: Grignard reagents (RMgX), organolithium reagents (RLi)

-

Metal Triflates: Sc(OTf)₃, Yb(OTf)₃

-

Chiral Catalysts: Complexes of metals like copper, titanium, and boron with chiral ligands.

Common Lewis Bases:

-

Oxygen-containing compounds: Ethers, alcohols, ketones, esters

-

Nitrogen-containing compounds: Amines, imines, pyridines

-

Phosphorus-containing compounds: Phosphines

-

π-systems: Alkenes, alkynes

Quantitative Insights into Lewis Acid Catalysis

The efficacy of a Lewis acid catalyst is often evaluated by its ability to enhance reaction yields and control stereoselectivity, particularly enantioselectivity in asymmetric synthesis. The following tables summarize quantitative data for key organic reactions catalyzed by Lewis acid-base adduct formation.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, can be rendered highly enantioselective through the use of chiral Lewis acid catalysts. These catalysts form chiral adducts with the dienophile, directing the approach of the diene to one face of the dienophile.

| Catalyst/Lewis Acid | Diene | Dienophile | Yield (%) | ee (%) | Reference |

| Cu(II)-Bis(oxazoline) Complex | Cyclopentadiene | N-Acryloyloxazolidinone | 98 | 98 | [2] |

| (S)-4-benzyl-2-phenyloxazolidine-BCl₃ | Cyclopentadiene | Methacrolein | 95 | 96 | [3] |

| Chiral Titanium Reagent | 1,3-Butadiene | 3-Acryloyl-1,3-oxazolidin-2-one | 92 | 94 | [4] |

| Chiral Indium Complex | Cyclopentadiene | N-Crotonoyloxazolidinone | 91 | 95 | [5] |

Asymmetric Aldol Reactions

The aldol reaction is a fundamental C-C bond-forming reaction. Chiral Lewis acids can control the stereochemical outcome by forming a rigid, chiral complex with the aldehyde, thereby directing the nucleophilic attack of the enolate.

| Catalyst/Lewis Acid | Aldehyde | Silyl Enol Ether | Yield (%) | ee (%) | Reference |

| Chiral Tin(II) Lewis Acid | Benzaldehyde | Ketene silyl acetal | 85 | 90 | [6] |

| Chiral Phosphoramide/SiCl₄ | Benzaldehyde | Acetophenone derived silyl enol ether | 94 | 96 | [7][8] |

| L-proline/ZnCl₂ | p-Nitrobenzaldehyde | Cyclohexanone | >99 | >99 | [8] |

Frustrated Lewis Pairs (FLPs): A Paradigm Shift

A significant advancement in Lewis acid-base chemistry is the concept of "Frustrated Lewis Pairs" (FLPs). FLPs are combinations of sterically hindered Lewis acids and bases that are unable to form a classical dative bond.[9] This "frustration" leaves both the Lewis acid and base with available reactivity, enabling them to cooperatively activate small molecules like H₂, CO₂, and olefins.[9][10][11]

FLP-Catalyzed Hydrogenation

FLPs have emerged as powerful metal-free catalysts for the hydrogenation of various unsaturated substrates. The FLP activates H₂ by heterolytically cleaving the H-H bond, forming a phosphonium borate salt that then delivers a proton and a hydride to the substrate.[12]

| Lewis Acid | Lewis Base | Substrate | Yield (%) | Reference |

| B(C₆F₅)₃ | P(t-Bu)₃ | N-benzylideneaniline | 98 | [12] |

| B(C₆F₅)₃ | 2,6-Lutidine | Styrene | 95 | [10] |

| B(C₆F₅)₃ | DABCO | Aza-Morita-Baylis-Hillman adducts | up to 97 | [13] |

Experimental Protocols

Providing detailed and reproducible experimental methodologies is crucial for the advancement of scientific research. The following are representative protocols for the synthesis of a key chiral Lewis acid catalyst and its application in an asymmetric reaction.

Synthesis of Jacobsen's Catalyst ((R,R)-enantiomer)

Jacobsen's catalyst is a widely used chiral manganese(III)-salen complex for the enantioselective epoxidation of unfunctionalized olefins.[14]

Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g of L-(+)-tartaric acid in 120 mL of water with heating.

-

In a separate flask, dissolve 7.6 g of (±)-trans-1,2-diaminocyclohexane in 30 mL of water.

-

Add the diamine solution to the tartaric acid solution.

-

Allow the solution to cool to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.

-

Collect the white precipitate of the (R,R)-diamine tartrate salt by vacuum filtration and wash with a small amount of cold water.

-

To recover the free diamine, dissolve the salt in a minimum amount of hot water and add a concentrated solution of NaOH until the pH is strongly basic.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the (R,R)-1,2-diaminocyclohexane.

Step 2: Synthesis of the Salen Ligand

-

To a solution of the resolved (R,R)-1,2-diaminocyclohexane (1.14 g, 10 mmol) in 50 mL of ethanol, add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (4.68 g, 20 mmol).

-

Reflux the mixture for 1 hour.

-

Allow the solution to cool to room temperature, during which a yellow precipitate of the salen ligand will form.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

Step 3: Synthesis of the Manganese(III) Complex (Jacobsen's Catalyst)

-

To a suspension of the salen ligand (5.6 g, 10 mmol) in 100 mL of ethanol, add manganese(II) acetate tetrahydrate (2.45 g, 10 mmol).

-

Reflux the mixture for 2 hours.

-

Add a solution of lithium chloride (0.42 g, 10 mmol) in 10 mL of water.

-

Continue to reflux and bubble air through the solution for an additional 4 hours.

-

Cool the reaction mixture to room temperature and collect the dark brown precipitate of Jacobsen's catalyst by vacuum filtration. Wash with water and a small amount of cold ethanol.

Enantioselective Epoxidation using Jacobsen's Catalyst

-

In a round-bottom flask, dissolve the alkene substrate (1 mmol) and Jacobsen's catalyst (0.05 mmol, 5 mol%) in 10 mL of dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a buffered solution of sodium hypochlorite (NaOCl, 1.5 mmol) while stirring vigorously.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude epoxide by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

Understanding the intricate mechanisms and workflows of Lewis acid-base catalyzed reactions is facilitated by clear visual representations. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.

Catalytic Cycle of a Chiral Lewis Acid-Catalyzed Diels-Alder Reaction

Caption: Catalytic cycle for an enantioselective Diels-Alder reaction.

Mechanism of Frustrated Lewis Pair (FLP) Hydrogen Activation

Caption: Activation of molecular hydrogen by a Frustrated Lewis Pair.

Experimental Workflow for a Lewis Acid-Catalyzed Reaction

Caption: General experimental workflow for a chiral Lewis acid-catalyzed reaction.

Conclusion

Lewis acid-base adducts are indispensable tools in modern organic synthesis, offering unparalleled control over reactivity and stereoselectivity. From classical Lewis acid catalysis to the innovative field of Frustrated Lewis Pairs, the principles of electron pair donation and acceptance continue to drive the development of novel and efficient synthetic methodologies. For researchers and professionals in drug development, a deep understanding of these concepts, supported by quantitative data and robust experimental protocols, is essential for the rational design and execution of complex synthetic strategies. The continued exploration of novel Lewis acid-base systems promises to unlock even more powerful and selective transformations in the years to come.

References

- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scielo.br [scielo.br]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. An Efficient Asymmetric Aldol Reaction Promoted by a Chiral Tin(II) Lewis Acid Consisting of Tin(II) Triflate, (R)-2-((N-1-Naphthylamino) methyl)tetrahydrothiophene and a Tin(IV) Compound. (1992) | Teruaki Mukaiyama | 3 Citations [scispace.com]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. Asymmetric catalysis of aldol reactions with chiral lewis bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrogenation with Frustrated Lewis Pairs (FLPs) - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. FLP catalysis: main group hydrogenations of organic unsaturated substrates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

The Dawn of Boron-Nitrogen Chemistry: A Technical Guide to the Discovery and History of Amine-Borane Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-borane complexes, a fascinating class of molecules characterized by a dative bond between a Lewis acidic borane (BH₃) and a Lewis basic amine, have a rich and evolving history. Initially explored for their fundamental chemical properties, they have since garnered significant interest for their diverse applications, ranging from versatile reducing agents in organic synthesis to cutting-edge materials for hydrogen storage and potential therapeutic agents in fields like Boron Neutron Capture Therapy (BNCT). This in-depth technical guide provides a comprehensive overview of the discovery, history, and foundational chemistry of amine-borane complexes, tailored for researchers, scientists, and drug development professionals.

A Historical Timeline: From Serendipitous Discovery to Modern Applications

The journey of amine-borane complexes spans over two centuries, marked by key discoveries that laid the groundwork for our current understanding.

The story begins in 1809 with the French chemist Joseph Louis Gay-Lussac, who first described a compound formed from ammonia and boric acid, hinting at the existence of a boron-nitrogen bond. However, the true birth of amine-borane chemistry occurred in 1937 when Anton B. Burg and Hermann I. Schlesinger reported the synthesis of the first well-characterized amine-borane adduct, trimethylamine-borane ((CH₃)₃N-BH₃).[1] Their work provided definitive evidence for the existence of the dative B-N bond and opened the door for the systematic exploration of this new class of compounds.

The mid-20th century saw a surge in borane chemistry research, largely driven by the pioneering work of Herbert C. Brown, who would later receive the Nobel Prize in Chemistry in 1979 for his work on organoboranes. Brown's systematic studies of borohydrides and borane reagents laid the foundation for the use of amine-borane complexes as versatile reducing agents.[2] Simultaneously, M. Frederick Hawthorne's groundbreaking research on polyhedral boranes and carboranes expanded the known universe of boron-containing compounds, work that would later become highly relevant for applications in medicine.[3]

The latter half of the 20th century saw the widespread adoption of amine-borane complexes as practical and selective reducing agents in organic synthesis. Their stability, ease of handling compared to diborane gas, and tunable reactivity made them invaluable tools for chemists.

The dawn of the 21st century brought a renaissance in amine-borane research, fueled by the global search for clean energy solutions. Ammonia-borane (NH₃-BH₃), with its high hydrogen content (19.6 wt%), emerged as a promising material for chemical hydrogen storage. More recently, the focus has expanded to the biomedical field, particularly in the development of boron-rich compounds for Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer.[4][5]

Core Chemistry: Synthesis and Properties

The synthesis and properties of amine-borane complexes are intrinsically linked to the nature of the dative B-N bond.

Synthetic Methodologies

Several general methods have been developed for the synthesis of amine-borane complexes.

-

Direct Reaction with Diborane: This is the classic method first employed by Burg and Schlesinger. It involves the direct reaction of a gaseous stream of diborane (B₂H₆) with an amine. While historically significant, the hazardous nature of diborane makes this method less common in modern laboratories.[1]

-

Salt Metathesis: This method involves the reaction of an ammonium salt (R₃NH⁺X⁻) with a metal borohydride, such as sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄). This approach is often more convenient and safer than using diborane directly.[6]

-

Lewis Base Displacement: This is arguably the most common and versatile method. It utilizes a stable borane complex, such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BH₃-SMe₂), where the weakly coordinating Lewis base (THF or SMe₂) is displaced by a more strongly coordinating amine.[7]

Physicochemical Properties

The properties of amine-borane complexes are highly tunable by varying the substituents on the amine nitrogen. This allows for the fine-tuning of their stability, reactivity, and solubility.

Table 1: Selected Physicochemical Properties of Amine-Borane Complexes

| Amine-Borane Complex | Formula | B-N Bond Length (Å) | B-H Bond Length (Å) | H-B-H Bond Angle (°) | Enthalpy of Formation (ΔHf°) (kJ/mol) |

| Ammonia-Borane | NH₃-BH₃ | 1.58 - 1.60 | 1.11 - 1.21 | ~107 | -38.1 |

| Methylamine-Borane | CH₃NH₂-BH₃ | ~1.59 | ~1.20 | ~107 | - |

| Dimethylamine-Borane | (CH₃)₂NH-BH₃ | ~1.60 | ~1.20 | ~107 | - |

| Trimethylamine-Borane | (CH₃)₃N-BH₃ | ~1.61 | ~1.21 | ~106 | - |

Note: Bond lengths and angles can vary depending on the physical state (gas vs. solid) and the experimental or computational method used. Enthalpy of formation data is for the gaseous state.

Experimental Protocols: Key Syntheses

To provide a practical understanding, detailed methodologies for the synthesis of two key amine-borane complexes are presented below.